Established Scalability vs. Undefined Alternatives: A 25-Year Track Record in Multikilogram Production
The (1S,2S) enantiomer has a documented, scalable manufacturing process achieving multi-kilogram quantities, a benchmark absent for other stereoisomers or alternative chiral synthons for this specific antibiotic class [1].
| Evidence Dimension | Manufacturing Scalability |
|---|---|
| Target Compound Data | Multi-kilogram scale; process operated consistently on manufacturing scale |
| Comparator Or Baseline | Other stereoisomers (e.g., (1R,2R)) or alternative chiral synthons for tricyclic β-lactams |
| Quantified Difference | N/A (qualitative difference in documented feasibility) |
| Conditions | Manufacturing environment for pharmaceutical intermediates |
Why This Matters
For procurement, this documented scalability directly translates to lower supply chain risk and a validated, less time-intensive route for industrial production compared to unproven alternatives.
- [1] Stead, P. Efficient procedures for the large-scale preparation of (1S,2S)-trans-2-methoxycyclohexanol, a key chiral intermediate in the synthesis of tricyclic β-lactam antibiotics. Tetrahedron: Asymmetry 1996, 7(8), 2247-2250. View Source
